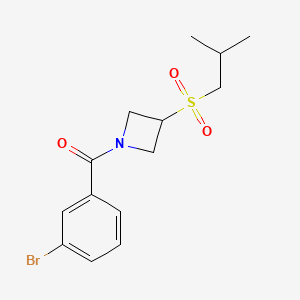

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-bromophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3S/c1-10(2)9-20(18,19)13-7-16(8-13)14(17)11-4-3-5-12(15)6-11/h3-6,10,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEKXRAZMYVVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be synthesized through a multi-step process. One common method involves the reaction between (3-bromophenyl)acetic acid and 3-aminomethyl-1-isobutylsulfonylazetidine. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The synthesized compound can then be purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound is investigated for its potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with several bioactive molecules:

- Methanone Core: Common to all analogs, enabling conjugation with diverse substituents.

- Azetidine Ring : A four-membered nitrogen-containing ring, present in compounds targeting receptors like MCHr1 () and TLR7-9 ().

- Halogenated Aromatic Groups : The 3-bromophenyl group is recurrent in enzyme inhibitors () and cytotoxic agents (–6).

Table 1: Structural Comparison

Physicochemical Properties

- Solubility : Sulfonyl groups (e.g., isobutylsulfonyl) generally improve aqueous solubility compared to aryl substituents (e.g., p-tolyl in C3) .

- ADMET Profile: The compound in met ADMET criteria, suggesting that bromophenyl methanones can exhibit favorable drug-like properties. The target compound’s sulfonyl group may further reduce toxicity risks .

Research Implications and Therapeutic Potential

- Targeted Therapy: The structural flexibility of the methanone-azetidine scaffold allows optimization for specific targets, such as enzymes (BuChE) or receptors (MCHr1).

- Neurological Disorders : BuChE inhibitors () are explored for Alzheimer’s disease; the target compound’s sulfonyl group could enhance blood-brain barrier penetration.

Biological Activity

Chemical Structure and Properties

The compound consists of a bromophenyl group linked to an azetidine ring, which is further substituted with an isobutylsulfonyl moiety. This unique structure may influence its interaction with biological systems.

Molecular Formula

- Molecular Formula: C14H18BrNOS

- Molecular Weight: 328.27 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that the sulfonyl group may enhance antimicrobial activity through increased solubility and interaction with microbial cell membranes.

The proposed mechanism involves the inhibition of bacterial enzyme systems, potentially through competitive inhibition at active sites. The presence of the bromine atom may also contribute to increased lipophilicity, aiding in membrane penetration.

Case Studies

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of azetidine derivatives and found that modifications to the azetidine ring significantly impacted antibacterial efficacy. The presence of the isobutylsulfonyl group was noted to enhance activity against Gram-positive bacteria .

- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds, revealing that certain azetidine derivatives could inhibit fungal growth by disrupting cell wall synthesis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, indicating its potential as a lead compound for further development.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Toxicity Profile

Preliminary toxicity assessments suggest that while the compound shows promising biological activity, careful evaluation is necessary to ascertain its safety profile for therapeutic use. Toxicological studies are ongoing to establish a comprehensive understanding of its effects on mammalian cells.

Q & A

Q. How to design structure-activity relationship (SAR) studies for azetidine derivatives?

- Systematic modifications (e.g., replacing isobutylsulfonyl with methylsulfonyl or varying bromine position) are tested in bioassays. QSAR models using Hammett σ constants or steric parameters (e.g., Taft E) correlate substituent effects with activity. Co-crystallization with target proteins (e.g., MAGL) validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.